Ethyl 4-acetoxy-7-bromo-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate

Description

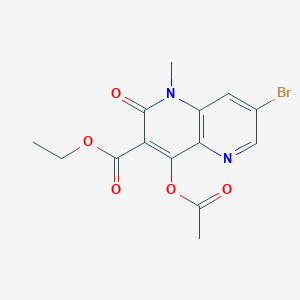

Ethyl 4-acetoxy-7-bromo-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate is a substituted 1,5-naphthyridine derivative characterized by:

- 1-Methyl group: Enhances steric stability.

- 4-Acetoxy group: A lipophilic ester substituent that may act as a prodrug moiety.

- 7-Bromo substituent: Facilitates halogen bonding and improves target affinity.

- Ethyl ester at position 3: Modifies solubility and bioavailability.

Properties

Molecular Formula |

C14H13BrN2O5 |

|---|---|

Molecular Weight |

369.17 g/mol |

IUPAC Name |

ethyl 4-acetyloxy-7-bromo-1-methyl-2-oxo-1,5-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C14H13BrN2O5/c1-4-21-14(20)10-12(22-7(2)18)11-9(17(3)13(10)19)5-8(15)6-16-11/h5-6H,4H2,1-3H3 |

InChI Key |

CNMOYYFFWXGTRL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=C(C=N2)Br)N(C1=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-acetoxy-7-bromo-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-aminonicotinic acid and ethyl acetoacetate under acidic conditions.

Acetylation: The acetoxy group is introduced by reacting the intermediate with acetic anhydride in the presence of a catalyst such as pyridine.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a strong acid like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetoxy-7-bromo-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Hydrolysis: The ester and acetoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid.

Acetylation: Acetic anhydride and pyridine.

Esterification: Ethanol and sulfuric acid.

Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Carboxylic acid and alcohol.

Reduction: Alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to Ethyl 4-acetoxy-7-bromo-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate exhibit significant antimicrobial properties. In a study evaluating various naphthyridine derivatives, it was found that modifications on the naphthyridine ring enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the bromo and acetoxy groups in this particular compound may contribute to its effectiveness against resistant strains of bacteria.

Anticancer Potential

Several studies have pointed to the anticancer potential of naphthyridine derivatives. For instance, a recent investigation demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis. This compound could potentially act through similar mechanisms, making it a candidate for further exploration in cancer therapeutics.

Synthesis of Other Compounds

This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, which can lead to the development of new compounds with varied biological activities.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Evaluation of Anticancer Properties

Another study focused on evaluating the anticancer properties of this compound in vitro. The compound was tested on human breast cancer cell lines (MCF7) and showed a dose-dependent decrease in cell viability. At concentrations above 50 µM, significant apoptosis was observed through flow cytometry analysis. This suggests that this compound may hold potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Ethyl 4-acetoxy-7-bromo-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the naphthyridine core play crucial roles in binding to biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Their Implications

Table 1: Key Structural and Functional Comparisons

(1) Halogen Effects (Br vs. Cl)

- Chloro derivatives (e.g., compound 45 in ) exhibit lower molecular weight but reduced polarizability, which may limit their efficacy in vivo.

(2) Position 4 Substituent (OAc vs. Oxo/OH)

- The 4-acetoxy group in the target enhances lipophilicity, improving membrane permeability. It may also act as a prodrug, releasing the active hydroxyl form via enzymatic hydrolysis .

(3) Naphthyridine Isomerism (1,5 vs. 1,8)

- 1,5-naphthyridines (target and ) are structurally distinct from 1,8-isomers (), which alter the spatial orientation of substituents. This difference can drastically affect binding to biological targets, as seen in antiparasitic applications .

(4) Position 1 Substituent (Me vs. Et/H)

Antiparasitic Potential

Prodrug Strategy

- The acetoxy group’s susceptibility to esterase-mediated hydrolysis suggests the target could serve as a prodrug, releasing the hydroxyl derivative ( compound) in vivo. This strategy is advantageous for overcoming poor solubility of active metabolites .

Biological Activity

Ethyl 4-acetoxy-7-bromo-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate (CAS No. 863444-64-8) is a synthetic compound belonging to the naphthyridine family. Its structural characteristics suggest potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and safety profile based on diverse research findings.

Structural Characteristics

The compound is characterized by the following structural formula:

This structure includes a naphthyridine core, which is known for various biological activities, including anticancer and antimicrobial effects.

Anticancer Properties

Research indicates that naphthyridine derivatives exhibit significant anticancer activity. This compound is hypothesized to share similar properties due to its structural analogies.

-

Mechanisms of Action :

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes. This mechanism is crucial for inducing apoptosis in cancer cells .

- Apoptosis Induction : Studies on related naphthyridine compounds demonstrate their ability to induce apoptosis through the activation of caspases and modulation of the p53 pathway .

-

In Vitro Studies :

- Preliminary studies suggest that derivatives of naphthyridines can exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to ethyl 4-acetoxy-7-bromo have shown IC50 values ranging from 10.47 to 15.03 μg/mL against non-small cell lung cancer and cervical cancer cell lines .

- Case Studies :

Safety Profile

According to the safety data sheet provided by AK Scientific, this compound exhibits several hazards:

- Skin and Eye Irritation : The compound can cause skin irritation (Category 2) and eye irritation (Category 2A) upon contact.

- Respiratory Effects : It has been classified under specific target organ toxicity for single exposure affecting the respiratory system .

Toxicological Information

While specific acute toxicity data for ethyl 4-acetoxy-7-bromo has not been extensively documented, related compounds in the naphthyridine class have shown varying degrees of toxicity depending on their structure and functional groups. It is advised to handle this compound with care due to its potential irritative properties.

Research Findings Summary Table

| Property | Findings |

|---|---|

| Chemical Structure | C14H13BrN2O5 |

| CAS Number | 863444-64-8 |

| Anticancer Activity | Significant cytotoxic effects in vitro |

| Mechanism of Action | DNA intercalation, apoptosis induction |

| Safety Hazards | Skin irritation, eye irritation |

Q & A

Basic: What synthetic strategies are commonly employed to prepare ethyl 4-acetoxy-7-bromo-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate?

Answer:

The compound can be synthesized via multi-step routes involving:

- N-Alkylation : Ethyl bromoacetate or similar alkylating agents react with naphthyridinone precursors under basic conditions (e.g., K₂CO₃ in refluxing acetone) to introduce substituents at the N1 position .

- Halogenation : Bromination at the 7-position using Br₂ in acetic acid or dichloromethane, as demonstrated in analogous 1,5-naphthyridine systems .

- Esterification/Acetylation : The 4-acetoxy group is likely introduced via acetylation of a hydroxyl intermediate using acetic anhydride or acetyl chloride under acidic or basic conditions, though specific conditions for this compound require optimization .

Advanced: How can regioselectivity challenges during halogenation of 1,5-naphthyridine derivatives be systematically addressed?

Answer:

Regioselectivity in halogenation depends on:

- Substituent electronic effects : Electron-withdrawing groups (e.g., esters, oxo) direct electrophilic halogenation to specific positions. For example, bromination of ethyl 1-ethyl-4-oxo-1,5-naphthyridine-3-carboxylate occurs preferentially at the 7-position due to activation by the oxo group .

- Steric hindrance : Bulky substituents (e.g., methyl at N1) may block certain positions. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution.

- Reaction conditions : Solvent polarity and temperature influence selectivity. Polar aprotic solvents (e.g., DMF) may enhance electrophilic attack at electron-rich positions .

Data Contradiction: How should researchers resolve discrepancies in reported hydrolysis yields of ethyl esters in 1,5-naphthyridine systems?

Answer:

Variations in hydrolysis yields (e.g., 56–85% for similar compounds ) arise from:

- Base strength and solvent : Stronger bases (NaOH vs. KOH) and polar solvents (water vs. methanol) accelerate ester saponification but may degrade sensitive functional groups.

- Substituent effects : Electron-withdrawing groups (e.g., bromo) stabilize the transition state, increasing hydrolysis rates, while steric hindrance (e.g., methyl at N1) slows reactivity.

- Validation : Replicate experiments under standardized conditions (e.g., 2.5 M NaOH, reflux, 1 hour) and characterize products via HPLC or NMR to confirm purity .

Experimental Design: What spectroscopic and crystallographic methods are optimal for characterizing substitution patterns in brominated 1,5-naphthyridines?

Answer:

- NMR : ¹H/¹³C NMR identifies substituent positions. For example, the 7-bromo group deshields adjacent protons, while the 4-acetoxy group shows distinct carbonyl (δ ~170 ppm in ¹³C) and methyl proton signals (δ ~2.1 ppm in ¹H) .

- X-ray crystallography : Use SHELX for structure refinement and ORTEP-3 for visualizing molecular geometry . For brominated derivatives, heavy-atom effects improve data resolution.

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and bromine isotope patterns .

Advanced: What mechanistic insights govern the ring expansion or dehydrogenation reactions of dihydro-1,5-naphthyridine esters?

Answer:

- Oxidative dehydrogenation : KMnO₃ in acetone selectively oxidizes 1,4-dihydro-1,5-naphthyridines to aromatic systems via a radical or two-electron mechanism, preserving ester functionality .

- Acid/Base-mediated rearrangements : Protonation at the oxo group or deprotonation at N2 can trigger ring-opening/closure steps. For example, crown ethers facilitate nucleophilic substitution at hindered positions (e.g., methoxylation of chloro derivatives) .

- Computational validation : DFT studies (e.g., Gaussian) model transition states to rationalize reaction pathways and selectivity .

Basic: How can researchers optimize cross-coupling reactions (e.g., Suzuki-Miyaura) involving the 7-bromo substituent in this compound?

Answer:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are effective for Suzuki couplings. Ligand choice (e.g., XPhos) enhances reactivity with sterically hindered aryl boronic acids .

- Solvent/base systems : Use toluene/EtOH with Na₂CO₃ for thermal stability or DMF/H₂O with Cs₂CO₃ for electron-deficient partners.

- Microwave/ultrasonic activation : These methods reduce reaction times and improve yields for heteroaromatic systems .

Advanced: What strategies mitigate competing side reactions during N-alkylation of 1,5-naphthyridinones?

Answer:

- Protecting groups : Temporarily protect reactive sites (e.g., oxo groups as acetals) to prevent undesired alkylation .

- Phase-transfer catalysis : Use crown ethers or TBAB in biphasic systems to enhance alkylation efficiency .

- Kinetic control : Lower temperatures (0–25°C) and slow reagent addition favor mono-alkylation over di-alkylation .

Data Analysis: How should researchers interpret conflicting crystallographic data for naphthyridine derivatives?

Answer:

- Twinned crystals : Use SHELXL’s TWIN command to refine data from twinned specimens .

- Disorder modeling : For flexible substituents (e.g., ethyl esters), apply PART instructions in SHELX to model partial occupancy .

- Validation tools : Check R-factors, residual electron density maps, and CIF files using PLATON or Mercury to ensure data integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.